Goodyeroside A

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

211107-44-7 |

|---|---|

Molecular Formula |

C10H16O8 |

Molecular Weight |

264.23 g/mol |

IUPAC Name |

(4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one |

InChI |

InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5+,7+,8-,9+,10+/m0/s1 |

InChI Key |

MQEPWBMWFIVRPS-MBOSOLAWSA-N |

Canonical SMILES |

C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O |

melting_point |

156 - 157 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Goodyeroside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goodyeroside A, a naturally occurring aliphatic glucoside, has garnered significant attention within the scientific community for its demonstrated hepatoprotective properties. This technical guide provides an in-depth overview of the known natural sources of this compound, quantitative data on its abundance, and detailed protocols for its extraction and isolation. Furthermore, this document elucidates the current understanding of the biosynthetic pathways potentially involved in its formation within the Orchidaceae family, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Orchidaceae family. The most significant sources reported to date are species belonging to the genus Goodyera. Additionally, the compound has been reported in Ludisia discolor and the unrelated species Crocus sativus.

Goodyera Species (Orchidaceae)

The genus Goodyera, commonly known as rattlesnake plantains, is the principal source of this compound.[1][2] Research has confirmed its presence as a major constituent in the following species:

-

Goodyera schlechtendaliana : This species is a well-documented source of this compound.

-

Goodyera matsumurana

-

Goodyera discolor

These terrestrial orchids are found across Europe, Asia, and North America and have been used in traditional medicine, which prompted investigations into their phytochemical composition.[1][2]

Other Reported Natural Sources

Beyond the Goodyera genus, this compound has been reported in other plants:

-

Ludisia discolor (Jewel Orchid): This member of the Orchidaceae family is another documented source of this compound.[3]

-

Crocus sativus (Saffron Crocus): Interestingly, this compound was also reported to be isolated from the sprouts of Crocus sativus, a member of the Iridaceae family.[4]

Quantitative Analysis of this compound Content

Quantitative data on the concentration of this compound in its natural sources is crucial for evaluating the feasibility of extraction for research and development purposes. A 2022 study by Ao et al. provides the most comprehensive quantitative analysis to date for Goodyera schlechtendaliana using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

| Plant Species | Plant Part | Method of Analysis | This compound Content (mg/g of dried plant material) | Reference |

| Goodyera schlechtendaliana | Whole Plant | HPLC-ELSD | 28.31–243.07 | Ao et al., 2022 |

| Goodyera matsumurana | Whole Plant | Not Quantified | Major Constituent | Du et al., 2000 |

| Goodyera discolor | Whole Plant | Not Quantified | Major Constituent | Du et al., 2000 |

| Ludisia discolor | Not Specified | Not Quantified | Present | PubChem |

| Crocus sativus | Sprouts | Not Quantified | Present | Gao et al., 1999 |

Experimental Protocols: Extraction and Isolation of this compound from Goodyera Species

The following protocol is a synthesized methodology based on the procedures described by Du et al. (2000) for the isolation of this compound from Goodyera species. This protocol is designed to yield a high purity of the target compound while avoiding potential degradation.

General Considerations

Caution: A critical consideration during the isolation of this compound is the potential for methanolysis of its lactone ring. The use of methanol (MeOH) in combination with silica gel chromatography can lead to the cleavage of the lactone and the formation of the corresponding methyl ester, significantly reducing the yield of the desired compound. Therefore, the use of methanol as a solvent during the purification steps, particularly with silica gel, should be avoided.

Extraction Protocol

-

Plant Material Preparation:

-

Collect fresh whole plants of Goodyera schlechtendaliana, G. matsumurana, or G. discolor.

-

Thoroughly wash the plant material with distilled water to remove any soil and debris.

-

Air-dry the plants in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent thermal degradation of the compound.

-

Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Pack the powdered plant material into a Soxhlet apparatus.

-

Perform successive extractions with solvents of increasing polarity. A typical sequence would be:

-

n-hexane to remove nonpolar compounds like lipids and chlorophylls.

-

Ethyl acetate.

-

Ethanol or a mixture of chloroform and ethanol to extract the more polar glycosides, including this compound.

-

-

Alternatively, macerate the powdered plant material in 80% ethanol at room temperature for 24-48 hours with occasional stirring. Repeat the maceration process three times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Isolation and Purification Protocol

-

Preliminary Fractionation:

-

Suspend the crude ethanolic extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, in a separatory funnel. This compound, being a polar glycoside, is expected to remain in the aqueous layer.

-

Concentrate the aqueous layer under reduced pressure.

-

-

Column Chromatography:

-

Subject the concentrated aqueous fraction to column chromatography using a non-polar stationary phase like Diaion HP-20 or a similar macroporous resin.

-

Elute the column with a stepwise gradient of water and ethanol (or another suitable alcohol other than methanol). Start with 100% water and gradually increase the ethanol concentration.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:ethyl acetate:formic acid) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent with heating).

-

Pool the fractions containing the compound of interest.

-

-

Final Purification:

-

Further purify the enriched fractions using repeated column chromatography on silica gel. Crucially, avoid using methanol in the eluent. A suitable solvent system would be a gradient of chloroform and ethyl acetate.

-

Alternatively, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water and acetonitrile gradient can be employed for final purification to obtain high-purity this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with published data.

-

Biosynthetic and Signaling Pathways

The complete biosynthetic pathway of this compound has not yet been fully elucidated. However, based on the general biosynthesis of glycosides and related compounds in plants, a putative pathway can be proposed.

Putative Biosynthesis of this compound

This compound is composed of a glucose molecule linked to a 3-(S)-hydroxy-γ-butyrolactone aglycone. The biosynthesis would, therefore, involve the separate formation of these two precursors and their subsequent glycosylation.

-

Biosynthesis of the Glucose Moiety: Glucose is a primary metabolite derived from photosynthesis. For glycosylation, it is typically activated to a nucleotide sugar, most commonly UDP-glucose.

-

Putative Biosynthesis of the 3-(S)-hydroxy-γ-butyrolactone Aglycone: The biosynthesis of this aglycone is less clear. However, γ-butyrolactones in plants are often derived from the Krebs cycle intermediates or through the polyketide pathway. One plausible precursor is succinic acid or a related C4 dicarboxylic acid.

-

Glycosylation: The final step is the transfer of the glucose moiety from UDP-glucose to the hydroxyl group of the 3-(S)-hydroxy-γ-butyrolactone aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).

General Signaling Pathways for Secondary Metabolite Production in Orchids

The production of secondary metabolites in orchids, as in other plants, is regulated by complex signaling networks in response to both developmental cues and environmental stresses. While a specific signaling pathway for this compound is unknown, a general model can be presented.

Environmental or developmental signals are perceived by plant cell receptors, which trigger a cascade of intracellular signaling events. This often involves the generation of secondary messengers like reactive oxygen species (ROS) and calcium ions (Ca²⁺), and the activation of protein kinase cascades (e.g., MAPK cascades). These signaling events ultimately lead to the activation of transcription factors (TFs), which bind to the promoter regions of biosynthetic genes (e.g., genes encoding enzymes for the aglycone synthesis and UGTs), thereby upregulating the production of the secondary metabolite.

Conclusion

This compound is a promising natural product with significant therapeutic potential, primarily sourced from orchids of the Goodyera genus. This guide has provided a consolidated overview of its natural occurrence, quantitative content, and detailed methodologies for its extraction and isolation. While the precise biosynthetic pathway remains an area for future research, the putative pathways presented here offer a solid foundation for further investigation. The information compiled in this document is intended to serve as a valuable technical resource for the scientific community, facilitating ongoing and future research into this important bioactive compound.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Biosynthesis and metabolism of plant glycosides : a thesis presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy in Biochemistry at Massey University [mro.massey.ac.nz]

- 3. A Walk Through the Maze of Secondary Metabolism in Orchids: A Transcriptomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Walk Through the Maze of Secondary Metabolism in Orchids: A Transcriptomic Approach [frontiersin.org]

Goodyeroside A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goodyeroside A is a naturally occurring glycoside that has garnered interest for its potential biological activities. This document provides an in-depth technical overview of the chemical structure and stereochemistry of this compound. It includes a summary of its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis and isolation, and visualizations of its structure and relevant experimental workflows.

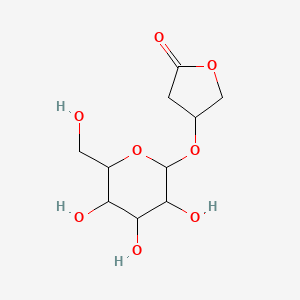

Chemical Structure and Stereochemistry

This compound is a glycoside consisting of a β-D-glucopyranosyl moiety linked to a (S)-3-hydroxy-γ-butyrolactone aglycone. The systematic IUPAC name for this compound is (4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one[1]. The molecule has a molecular formula of C10H16O8 and a molecular weight of 264.23 g/mol [1][2].

The absolute configuration of the stereocenters is crucial for its biological activity and is defined as follows:

-

Aglycone moiety ((S)-3-hydroxy-γ-butyrolactone): The chiral center at the 4-position of the oxolan-2-one ring has an S configuration.

-

Glycone moiety (β-D-glucopyranose): The glucose unit is in the β-anomeric form and possesses the standard D-configuration at its stereocenters (2R, 3R, 4S, 5S, 6R).

The chemical structure and stereochemistry of this compound are depicted in the following diagram:

References

The Chemo-enzymatic Synthesis of Goodyeroside A: A Technical Guide

Disclaimer: The natural biosynthetic pathway of Goodyeroside A in plants has not yet been fully elucidated in published scientific literature. This technical guide therefore provides a comprehensive overview of the established chemo-enzymatic synthesis of this compound, a method that has been successfully employed for its production. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of this bioactive natural product.

This compound, a naturally occurring butanolide glucoside, has been isolated from several plant species, including those of the Goodyera genus and Crocus sativus[1][2]. It has garnered significant interest for its potential therapeutic properties. The lack of a defined natural biosynthetic pathway has necessitated the development of synthetic routes to obtain this compound for further investigation. The chemo-enzymatic approach offers a highly efficient and stereoselective method for the synthesis of this compound.

This guide details the two-stage chemo-enzymatic synthesis, commencing with the chemical synthesis of the chiral precursor, (S)-3-hydroxy-γ-butyrolactone, from L-malic acid, followed by the enzymatic glycosylation to yield this compound.

Overall Chemo-enzymatic Synthesis Pathway of this compound

The synthesis of this compound is achieved through a two-stage process. The first stage involves the chemical synthesis of the aglycone, (S)-3-hydroxy-γ-butyrolactone, from the readily available starting material, L-malic acid. The second stage employs a biocatalyst, the enzyme β-d-glucosidase, to stereoselectively glycosylate the (S)-3-hydroxy-γ-butyrolactone with D-glucose to form this compound.

Stage 1: Chemical Synthesis of (S)-3-hydroxy-γ-butyrolactone

The chiral precursor, (S)-3-hydroxy-γ-butyrolactone, is synthesized from L-malic acid. This process involves the formation of an anhydride intermediate followed by a reduction step.

Experimental Protocol

Materials:

-

L-malic acid

-

Acetyl chloride

-

1,4-dioxane

-

Chloroform

-

Petroleum ether

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Calcium chloride (CaCl₂)

-

Dowex 50WX8 resin (H⁺ form)

-

Ethyl acetate

Procedure:

-

Anhydride Formation: To a 100 mL flask, add L-malic acid (13.4 g, 0.1 mol) and redistilled acetyl chloride (60 mL). The mixture is stirred at 40°C for 4 hours. Excess solvent is evaporated with the addition of 1,4-dioxane. The resulting white solid is recrystallized from a chloroform and petroleum ether system (1:1 v/v) to yield the anhydride intermediate[3].

-

Methanolysis: The anhydride is dissolved in redistilled methanol (120 mL) and stirred for 30 minutes at room temperature[3].

-

Reduction: The solution from the previous step is cooled to -10°C. Sodium borohydride (11.3 g, 0.3 mol) and calcium chloride (16.7 g, 0.15 mol) are added in portions over 1 hour. The reaction is stirred for an additional 4 hours at -10°C[3].

-

Quenching and Purification: The reaction is quenched by the addition of Dowex 50WX8 resin (H⁺ form) until the pH is neutral. The mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography using ethyl acetate as the eluent to give (S)-3-hydroxy-γ-butyrolactone[3].

Stage 2: Enzymatic Synthesis of this compound

The final step in the synthesis of this compound is the enzymatic glycosylation of (S)-3-hydroxy-γ-butyrolactone with D-glucose. This reaction is catalyzed by β-d-glucosidase, which ensures the formation of the correct β-glycosidic linkage.

Experimental Protocol

Materials:

-

(S)-3-hydroxy-γ-butyrolactone

-

D-glucose

-

β-d-glucosidase (from almonds)

-

Acetone

-

Citrate buffer (pH 5.0)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of D-glucose (180 mg, 1 mmol) in 2 mL of citrate buffer (pH 5.0) is prepared. To this, 2 mL of acetone is added, followed by (S)-3-hydroxy-γ-butyrolactone (1.02 g, 10 mmol) and β-d-glucosidase (5 mg)[3].

-

Incubation: The reaction mixture is incubated at a controlled temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[3]. Optimal reaction time has been reported to be between 44 and 68 hours[3].

-

Reaction Termination and Extraction: Once the reaction is complete, the acetone is removed under reduced pressure. The aqueous solution is then extracted with ethyl acetate to remove any unreacted aglycone[3].

-

Purification: The aqueous layer containing this compound is concentrated and then purified by silica gel column chromatography to yield the final product[3].

Quantitative Data

The efficiency of the chemo-enzymatic synthesis of this compound has been quantified in the literature. The following tables summarize the reported yields and optimized conditions for the enzymatic step.

| Synthesis Stage | Product | Starting Material | Reported Yield | Reference |

| Chemical Synthesis | (S)-3-hydroxy-γ-butyrolactone | L-malic acid | 75% | [3] |

| Enzymatic Glycosylation | This compound | (S)-3-hydroxy-γ-butyrolactone | 16.8% | [3] |

| Overall | This compound | L-malic acid | 12.7% | [3] |

Table 1: Reported Yields for the Chemo-enzymatic Synthesis of this compound

| Parameter | Optimal Condition |

| Enzyme | β-d-glucosidase |

| Enzyme concentration | 5 mg |

| Substrate ratio (lactone:glucose) | 10 equivalents of lactone |

| Reaction medium | 1 mL |

| Reaction duration | 44 - 68 hours |

Table 2: Optimized Conditions for the Enzymatic Synthesis of this compound[3]

Conclusion and Future Perspectives

The chemo-enzymatic synthesis of this compound provides a reliable and stereoselective method for obtaining this valuable natural product for research and development. This guide has detailed the experimental protocols and quantitative data associated with this synthetic route.

The absence of information on the natural biosynthetic pathway of this compound in plants presents a significant knowledge gap and an exciting opportunity for future research. Elucidating this pathway would not only advance our understanding of plant secondary metabolism but could also open up new avenues for the biotechnological production of this compound and related compounds. Future research efforts could focus on:

-

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Goodyera species to identify candidate genes involved in the biosynthesis of the butanolide core and the subsequent glycosylation.

-

Enzyme Discovery and Characterization: Identifying and characterizing the specific enzymes responsible for each step of the biosynthetic pathway.

-

Metabolic Engineering: Engineering microbial or plant systems for the sustainable and scalable production of this compound.

By exploring these avenues, the scientific community can work towards a more complete understanding of this compound, from its natural origins to its potential applications for human health.

References

Physical and chemical properties of Goodyeroside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goodyeroside A, a naturally occurring glucoside, has garnered significant scientific interest due to its promising pharmacological properties. This technical guide provides an in-depth overview of the physical, chemical, and biological characteristics of this compound. It includes a summary of its physicochemical properties, detailed spectral data, and comprehensive experimental protocols for its isolation and biological evaluation. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic effects, with a particular focus on its anti-inflammatory and hepatoprotective activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a butanolide glucoside with the molecular formula C₁₀H₁₆O₈ and a molecular weight of 264.23 g/mol .[1] Its chemical structure is formally named (4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₈ | [1] |

| Molecular Weight | 264.23 g/mol | [1] |

| IUPAC Name | (4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | |

| CAS Number | 211107-44-7 | |

| Appearance | White crystalline solid | |

| Melting Point | 165–166 °C | |

| Solubility | Soluble in water and methanol. | |

| Computed XLogP3 | -2.4 | |

| Topological Polar Surface Area | 126 Ų |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following sections detail the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are crucial for its structural confirmation. The detailed assignments are provided in Table 2.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| Aglycone | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| Glycosyl Moiety | ||

| 1' | ||

| 2' | ||

| 3' | ||

| 4' | ||

| 5' | ||

| 6' |

Note: Detailed, experimentally verified NMR data with specific coupling constants were not fully available in the searched literature. The table is a template for such data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol exhibits no significant absorption in the 200-400 nm range, which is characteristic of compounds lacking extensive chromophores.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks are summarized in Table 3.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2900 | C-H stretching (aliphatic) |

| ~1770 | C=O stretching (lactone) |

| ~1070 | C-O stretching (glycosidic bond) |

Note: Specific, experimentally verified FT-IR peak values were not fully available in the searched literature. The table presents expected absorption regions.

Biological Activities and Mechanisms of Action

This compound has demonstrated significant potential in preclinical studies, primarily exhibiting hepatoprotective and anti-inflammatory effects.

Hepatoprotective Activity

This compound has been shown to exert a protective effect against liver damage. In a study involving D-galactosamine-induced injury in rat hepatocytes, this compound demonstrated significant hepatoprotective activity. The compound is believed to mitigate cellular damage by reducing the levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST), which are markers of liver injury.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory signaling pathways. Research has indicated that this compound can suppress the inflammatory response by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO).

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase (iNOS). This compound is proposed to interfere with this cascade, thereby downregulating the expression of these inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

This compound can be isolated from various plant sources, including species of the Goodyera genus. A general protocol for its isolation using column chromatography is outlined below.

Workflow for Isolation of this compound

Protocol Details:

-

Extraction: Air-dried and powdered plant material is extracted with methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate to remove nonpolar compounds.

-

Column Chromatography: The aqueous layer is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of chloroform and methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are pooled, concentrated, and further purified by recrystallization to yield the pure compound.

In Vitro Hepatoprotective Activity Assay

The hepatoprotective effect of this compound can be evaluated using a D-galactosamine-induced liver injury model in primary rat hepatocytes.

Protocol Details:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rats by collagenase perfusion.

-

Cell Culture: Hepatocytes are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period, followed by co-incubation with D-galactosamine to induce toxicity.

-

Assessment of Hepatotoxicity: After incubation, the cell culture medium is collected, and the activities of ALT and AST are measured using commercially available kits. Cell viability can be assessed using the MTT assay.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory activity of this compound can be assessed by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Protocol Details:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with fetal bovine serum.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

-

Cell Viability: The cytotoxicity of this compound on RAW 264.7 cells is determined using the MTT assay to ensure that the observed reduction in NO production is not due to cell death.

Conclusion

This compound is a promising natural product with well-documented hepatoprotective and anti-inflammatory activities. Its mechanism of action, particularly the inhibition of the NF-κB signaling pathway, makes it an attractive candidate for further investigation in the development of novel therapeutics for inflammatory and liver-related diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers to advance the study of this valuable compound. Further research is warranted to fully elucidate its pharmacological profile, including its pharmacokinetic and toxicological properties, to pave the way for potential clinical applications.

References

Goodyeroside A CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Goodyeroside A is a naturally occurring simple aliphatic glucoside. This guide provides comprehensive technical information on its chemical properties, biological activities, and relevant experimental protocols.

| Identifier | Value | Reference |

| CAS Number | 211107-44-7 | [1] |

| Molecular Formula | C10H16O8 | [1] |

| Synonyms | (3S)-3-(β-D-glucopyranosyloxy)butanolide, Goodyeroside | [2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These parameters are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value |

| Molecular Weight | 264.23 g/mol |

| Appearance | White crystals |

| Melting Point | 165-166 °C |

Biological Activity and Therapeutic Potential

This compound has demonstrated significant potential in preclinical studies, particularly in the areas of hepatoprotection and anti-inflammatory action.

Hepatoprotective Effects

This compound has shown a significant protective effect on primary cultured rat hepatocytes injured by carbon tetrachloride (CCl4).[2] In a study using a rat hepatic oval cell injury model induced by D-galactosamine (GalN), this compound and its analogs were evaluated for their ability to inhibit hepatocyte injury.[2] While this compound itself showed protective activity, its fully acetylated analog, compound 5a , exhibited even more significant hepatoprotective effects in vivo, as indicated by decreased Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in a Concanavalin A (ConA)-induced acute liver injury model in mice.[2]

Table 1: In Vivo Hepatoprotective Activity of this compound (7a) and its Acetylated Analog (5a) in ConA-Induced Liver Injury in Mice [2]

| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) |

| Normal | - | 35.4 ± 8.2 | 89.7 ± 18.5 |

| Model (ConA) | 26 | 2875.6 ± 643.1 | 3124.3 ± 789.2 |

| Bicyclol (Positive Control) | 200 | 1543.2 ± 456.7 | 1876.5 ± 512.3 |

| This compound (7a) | 110 | 2543.8 ± 589.1 | 2987.4 ± 678.4 |

| Compound 5a | 158 | 1287.9 ± 398.2 | 1654.3 ± 453.1 |

*p < 0.05, **p < 0.01 compared with the model group.

Anti-inflammatory Activity

This compound has been found to possess superior anti-inflammatory efficacy compared to its epimer, Kinsenoside.[3] Its mechanism of action involves the inhibition of the NF-κB signaling pathway, which is a key regulator of the inflammatory response.[3]

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the suppression of the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism.

References

- 1. This compound | C10H16O8 | CID 10445498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Hepatoprotective Activity of Analogs of the Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of nature product kinsenoside analogues with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Goodyeroside A: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Goodyeroside A, a naturally occurring glycoside, has emerged as a compound of interest in pharmacological research due to its potential therapeutic activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its anti-inflammatory and hepatoprotective effects. The information is presented to aid researchers and professionals in the field of drug development in their evaluation of this compound for future therapeutic applications.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. The primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

Currently, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) for the anti-inflammatory effects of this compound, including its inhibition of nitric oxide (NO) production in macrophage cell lines like RAW 264.7, is not extensively available in publicly accessible scientific literature. The following table is provided to structure future findings in this area.

| Assay | Cell Line | Parameter Measured | IC50 (µM) | Positive Control | Reference |

| Nitric Oxide (NO) Production Assay | RAW 264.7 | Nitrite Concentration | Data Not Available | L-NMMA, Aminoguanidine |

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory action of this compound is attributed to its ability to suppress the NF-κB signaling cascade. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This event allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While the precise molecular target of this compound within this pathway has not been definitively elucidated, it is hypothesized to interfere with key steps such as IKK activation or the nuclear translocation of p65.

Hepatoprotective Activity

This compound has demonstrated protective effects against liver injury in both in vitro and in vivo models. This activity has been evaluated in models of chemically-induced hepatotoxicity.

Quantitative Data on Hepatoprotective Activity

In vitro studies have shown that this compound exhibits hepatoprotective effects at a concentration of 10⁻⁴ M. However, comprehensive dose-response studies and IC50 values are not yet available. In vivo studies have suggested that an acetylated analog of this compound may possess greater hepatoprotective efficacy.

| Assay Model | Parameter Measured | Test Concentration (M) | % Protection / Effect | Positive Control | Reference |

| D-galactosamine-induced rat hepatocyte injury | Cell Viability | 10⁻⁴ | Exhibited hepatoprotective activity | Bicyclol | [1] |

| Concanavalin A-induced mouse liver injury | Serum ALT and AST levels | Not Specified | No significant protection | Bicyclol | [1] |

Note: In the Concanavalin A-induced liver injury model, the fully acetylated analog of this compound (compound 5a) showed significant hepatoprotective effects, whereas this compound itself did not offer protection, suggesting that acetylation may improve its pharmacokinetic properties.[1]

Antioxidant Activity

The antioxidant potential of this compound is an area of ongoing investigation. Standard antioxidant assays are required to quantify its radical scavenging and reducing capabilities.

Quantitative Data on Antioxidant Activity

Specific quantitative data for this compound from common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) are currently unavailable in the literature. The table below is intended to capture future findings.

| Assay | Parameter Measured | Value | Positive Control | Reference |

| DPPH Radical Scavenging Assay | IC50 (µg/mL) | Data Not Available | Ascorbic Acid, Trolox | |

| ABTS Radical Scavenging Assay | TEAC (Trolox Equivalents) | Data Not Available | Trolox | |

| FRAP Assay | Ferric Reducing Power (mM Fe²⁺/g) | Data Not Available | Ascorbic Acid, Trolox | |

| ORAC Assay | ORAC Value (µmol TE/g) | Data Not Available | Trolox |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound's pharmacological activities.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory compounds by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

Protocol Steps:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

In Vivo Hepatoprotective Assay: D-Galactosamine/Concanavalin A-Induced Liver Injury

Animal models are essential for evaluating the in vivo efficacy of potential therapeutic agents.

Protocol for D-Galactosamine (GalN)/Lipopolysaccharide (LPS) Induced Liver Injury:

-

Animals: Male C57BL/6 mice are used.

-

Treatment Groups: Animals are divided into a control group, a GalN/LPS model group, this compound treatment groups (various doses), and a positive control group (e.g., Bicyclol).

-

Administration: this compound or vehicle is administered orally for a period of 7 days.

-

Induction of Injury: Four hours after the final administration, mice are intraperitoneally injected with D-galactosamine (700 mg/kg) and LPS (10 µg/kg).

-

Sample Collection: After 24 hours, blood and liver tissues are collected.

-

Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured. Liver tissues are subjected to histopathological examination.

Protocol for Concanavalin A (ConA) Induced Liver Injury:

-

Animals: Male C57BL/6 mice are used.

-

Induction of Injury: A single intravenous injection of Concanavalin A (15-20 mg/kg) is administered to induce T-cell mediated hepatitis.

-

Treatment: this compound is administered prior to or following the ConA injection.

-

Sample Collection: Blood and liver tissues are collected 8-24 hours post-ConA injection.

-

Analysis: Serum ALT and AST levels are measured, and liver tissues are analyzed for histopathological changes.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory and hepatoprotective agents. Its mechanism of action appears to be linked to the modulation of the NF-κB signaling pathway. However, to advance its development, further research is imperative to establish a comprehensive quantitative pharmacological profile, including dose-response relationships and IC50 values for its various biological activities. Furthermore, detailed mechanistic studies are required to identify its precise molecular targets. The exploration of its antioxidant capacity and the structure-activity relationships of its analogs will also be crucial in optimizing its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future research efforts in harnessing the therapeutic promise of this compound.

References

Preliminary Biological Screening of Goodyeroside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goodyeroside A, a naturally occurring glycoside, has been the subject of preliminary biological investigations to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the existing research on the biological screening of this compound, with a focus on its anti-inflammatory and hepatoprotective activities. While quantitative data for its antioxidant and anticancer effects are not extensively available in public literature, this guide furnishes detailed experimental protocols for these standard assays to facilitate further research. The information herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the pharmacological attributes of this compound.

Introduction

This compound is a natural product that can be isolated from various plant species, including those of the Goodyera genus and the sprouts of Crocus sativus.[1] Structurally, it is an epimer of Kinsenoside, another bioactive compound.[2] Preliminary studies have suggested that this compound possesses pharmacological properties, particularly in the realms of anti-inflammatory and hepatoprotective effects. This guide synthesizes the available biological screening data and provides detailed methodologies for key experimental assays to encourage and enable further investigation into the therapeutic utility of this compound.

Biological Activities and Experimental Data

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory effects.[2] Research suggests that its mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[2] However, specific quantitative data, such as IC50 values for the inhibition of inflammatory mediators, are not widely available in the current body of scientific literature.

Table 1: Summary of Anti-inflammatory Activity Data for this compound

| Assay | Target/Marker | Cell Line | Result | IC50 Value |

| NF-κB Signaling | NF-κB pathway | Not Specified | Suppression of inflammatory response[2] | Not Reported |

| Nitric Oxide Production | Nitric Oxide | RAW 264.7 cells | Not Reported | Not Reported |

Hepatoprotective Activity

Preliminary studies have indicated that this compound demonstrates a significant hepatoprotective effect. In vitro experiments using primary cultured rat hepatocytes injured with carbon tetrachloride (CCl4) have shown a protective effect.[3]

Table 2: Summary of Hepatoprotective Activity Data for this compound

| Assay Model | Cell/Animal Model | Inducing Agent | Key Findings | Quantitative Data |

| In vitro hepatocyte injury | Primary cultured rat hepatocytes | Carbon Tetrachloride (CCl4) | Protective effect on liver cells[3] | Not Reported |

Antioxidant Activity

Currently, there is a lack of specific quantitative data (e.g., IC50 values) from standardized antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for this compound in publicly accessible literature.

Anticancer Activity

Similarly, to date, specific cytotoxic activity of this compound against various cancer cell lines, typically represented by IC50 values, has not been reported in the available scientific literature.

Experimental Protocols

Anti-inflammatory Assays

This assay evaluates the potential of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells) for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce nitric oxide production. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of nitric oxide production.

This assay determines if a compound inhibits the activation of the NF-κB transcription factor.

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Compound Treatment: Treat the cells with different concentrations of this compound for a specified period.

-

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of NF-κB inhibition and determine the IC50 value.

Antioxidant Assays

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol).

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. Dilute the resulting ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure:

-

Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Anticancer Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Caption: Simplified NF-κB signaling pathway.

Caption: General experimental workflow for in vitro screening.

Conclusion

This compound has demonstrated potential as a bioactive compound, particularly with respect to its anti-inflammatory and hepatoprotective properties. The suppression of the NF-κB signaling pathway appears to be a key mechanism underlying its anti-inflammatory effects. However, there is a notable gap in the publicly available scientific literature regarding its quantitative antioxidant and anticancer activities. The detailed experimental protocols provided in this guide are intended to facilitate further research to comprehensively characterize the biological profile of this compound. Such studies are essential to fully understand its therapeutic potential and to determine its suitability for further drug development endeavors.

References

Goodyeroside A: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goodyeroside A is a naturally occurring glycoside that has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. As an epimer of the more extensively studied kinsenoside, this compound presents a promising avenue for research and development in the context of inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its interaction with key inflammatory signaling pathways. While direct quantitative data for this compound remains somewhat limited in publicly available literature, this document synthesizes the existing knowledge and provides detailed experimental protocols to facilitate further investigation.

Core Mechanism of Action: Inhibition of Inflammatory Pathways

The primary mechanism through which this compound exerts its anti-inflammatory effects is by suppressing key signaling pathways involved in the inflammatory response. The available evidence strongly points to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway as a central mode of action. Additionally, modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been found to effectively suppress inflammation by inhibiting this critical pathway.[1]

The canonical NF-κB signaling cascade is initiated by inflammatory stimuli, such as lipopolysaccharide (LPS), which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and leading to the production of inflammatory mediators.

This compound is understood to intervene in this pathway, although the precise point of interaction is still under investigation. It is hypothesized that this compound may inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation. It comprises several parallel cascades, including the p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways. These pathways are activated by various extracellular stimuli and play a significant role in the production of inflammatory cytokines and enzymes. While less defined than its role in the NF-κB pathway, evidence suggests that this compound may also modulate MAPK signaling to exert its anti-inflammatory effects. It is plausible that this compound inhibits the phosphorylation of key kinases within the p38, JNK, and/or ERK pathways, thereby reducing the downstream inflammatory response.

Quantitative Data Summary

Direct quantitative data for the anti-inflammatory activity of this compound is not extensively available. The following table summarizes representative data, which in some cases is derived from studies on structurally related compounds or analogs. This highlights the need for further quantitative studies on this compound itself.

| Assay | Target/Marker | Cell Line/Model | Compound | IC50 / Effect | Reference |

| Anti-inflammatory Activity | |||||

| Nitric Oxide (NO) Production | iNOS | RAW 264.7 macrophages | This compound | Data not available | - |

| Kinsenoside (epimer) | Significant inhibition | [2] | |||

| Hepatoprotective Activity | |||||

| Alanine Aminotransferase (ALT) | Liver Injury | ConA-induced mouse model | This compound analog (5a) | Significant decrease | [2][3] |

| Aspartate Aminotransferase (AST) | Liver Injury | ConA-induced mouse model | This compound analog (5a) | Significant decrease | [2][3] |

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key in vitro experiments.

In Vitro LPS-Induced Inflammation Model in RAW 264.7 Macrophages

This protocol describes how to induce an inflammatory response in RAW 264.7 macrophage cells using Lipopolysaccharide (LPS) and how to assess the anti-inflammatory effects of this compound.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for Nitric Oxide (NO) assay

-

ELISA kits for TNF-α and IL-6

-

Reagents for Western Blotting and RT-qPCR

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed the cells into 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (no this compound) and a negative control (no LPS).

-

-

Nitric Oxide (NO) Assay:

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

-

-

Cytokine Measurement (ELISA):

-

Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.

-

-

Western Blot Analysis:

-

Lyse the cells to extract total protein.

-

Perform Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB (e.g., p-IκBα, p65) and MAPK (e.g., p-p38, p-JNK, p-ERK) pathways.

-

-

RT-qPCR Analysis:

-

Isolate total RNA from the cells.

-

Perform reverse transcription and quantitative PCR to measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, TNF-α, IL-6).

-

NF-κB Luciferase Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

TNF-α or LPS

-

This compound

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

-

Treatment: After 24 hours, pre-treat the cells with this compound before stimulating with an NF-κB activator like TNF-α or LPS.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through the inhibition of the NF-κB signaling pathway and likely through modulation of the MAPK pathway. While the precise molecular targets and interactions are still being elucidated, the existing evidence provides a strong foundation for further investigation. Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of key inflammatory mediators (e.g., NO, TNF-α, IL-6) and signaling molecules (e.g., phosphorylation of IκBα, p38, JNK, ERK).

-

Direct Binding Studies: Identifying the direct molecular targets of this compound within the NF-κB and MAPK pathways.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its anti-inflammatory activity and pharmacokinetic properties.

The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its potential as a novel therapeutic agent.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Goodyeroside A: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goodyeroside A, a naturally occurring glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Initially isolated from species of the Goodyera genus, this compound has demonstrated promising hepatoprotective and anti-inflammatory activities in preclinical studies. This technical guide provides an in-depth review of the existing literature on this compound, detailing its historical context, chemical properties, and biological activities. Furthermore, it outlines the experimental protocols employed in its investigation and presents available quantitative data to facilitate further research and development.

Introduction and Historical Context

This compound, systematically named (3S)-3-(β-D-glucopyranosyloxy)butanolide, was first identified as a major active compound from the sprouts of Crocus sativus and later isolated from several species of the orchid genus Goodyera, including G. schlechtendaliana, G. matsumurana, and G. discolor.[1] Traditionally, plants from the Goodyera genus have been used in folk medicine for various ailments, prompting scientific investigation into their bioactive constituents. The isolation and characterization of this compound marked a significant step in understanding the pharmacological properties of these plants. Early biological screenings revealed its significant hepatoprotective effects against carbon tetrachloride (CCl4)-induced injury in primary cultured rat hepatocytes, laying the groundwork for further investigation into its therapeutic potential.[2][3]

Chemical Properties

This compound is a glycoside with the molecular formula C₁₀H₁₆O₈ and a molecular weight of 264.23 g/mol . Its structure consists of a butanolide ring linked to a β-D-glucopyranosyl moiety. The chemical structure and properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | (3S)-3-(β-D-glucopyranosyloxy)butanolide |

| Molecular Formula | C₁₀H₁₆O₈ |

| Molecular Weight | 264.23 g/mol |

| CAS Number | 211107-44-7 |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Biological Activities and Mechanism of Action

The primary reported biological activities of this compound are its hepatoprotective and anti-inflammatory effects.

Hepatoprotective Activity

Initial studies demonstrated that this compound exhibits a significant protective effect on primary cultured rat hepatocytes injured by CCl4.[2] The mechanism of CCl4-induced hepatotoxicity involves the generation of free radicals, leading to lipid peroxidation and damage to cellular membranes.[4][5] It is hypothesized that this compound may exert its hepatoprotective effects through antioxidant mechanisms, although the precise pathway is yet to be fully elucidated.

Interestingly, a study by Zhang et al. (2013) found that while this compound showed in vitro hepatoprotective activity, it did not offer protection in an in vivo model of concanavalin A-induced liver injury. In contrast, a fully acetylated analog of this compound demonstrated significant hepatoprotective effects in the same in vivo model, as evidenced by decreased levels of serum alanine transaminase (ALT) and aspartate transaminase (AST).[3] This suggests that the bioavailability and efficacy of this compound in vivo may be limited by its lipophilicity, and that structural modifications could enhance its therapeutic potential.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While it is suggested that this compound may modulate this pathway, detailed mechanistic studies are still required to confirm the specific molecular targets and interactions.

Quantitative Data

Quantitative data on the biological activity of this compound is limited in the publicly available literature. The following table summarizes the available in vivo data for a fully acetylated analog of this compound.

Table 1: In Vivo Hepatoprotective Activity of Acetylated this compound Analog

| Compound | Dose (mg/kg) | ALT (U/L) | AST (U/L) |

| Control | - | 45.3 ± 12.1 | 89.7 ± 23.5 |

| Model (ConA) | 20 | 2456.7 ± 876.4 | 3124.5 ± 1023.8 |

| Acetylated this compound | 50 | 1245.3 ± 456.7 | 1567.8 ± 543.2 |

| Bicyclol (Positive Control) | 100 | 1102.1 ± 398.7 | 1432.1 ± 498.7 |

| *Data are presented as mean ± SD. *p < 0.05 compared with the model group. Data adapted from Zhang et al. (2013).[3] |

Experimental Protocols

Isolation of this compound from Goodyera species

A general procedure for the isolation of this compound from the whole plants of Goodyera species is as follows:

-

Extraction: The dried and powdered plant material is extracted with methanol or ethanol at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove nonpolar compounds.

-

Chromatography: The aqueous layer, containing the glycosides, is subjected to column chromatography on silica gel or other suitable adsorbent.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

In Vivo Hepatotoxicity Model (Carbon Tetrachloride-Induced)

A commonly used animal model to evaluate hepatoprotective agents is the CCl4-induced hepatotoxicity model in rodents.[4][5][8]

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.

-

Induction of Hepatotoxicity: Animals are administered a single intraperitoneal injection of CCl4 (typically 1-2 mL/kg body weight), often diluted in a vehicle like olive oil.

-

Treatment: The test compound (e.g., this compound or its analogs) is administered orally or intraperitoneally before or after CCl4 administration.

-

Assessment of Liver Injury: After a specific period (e.g., 24 or 48 hours), blood samples are collected to measure serum levels of liver enzymes such as ALT and AST. Liver tissue is also collected for histopathological examination.[9][10]

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

This assay is widely used to screen for compounds with anti-inflammatory activity.[11][12][13]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Measurement of Nitric Oxide: After an incubation period (e.g., 24 hours), the amount of nitric oxide (NO) produced in the culture supernatant is measured using the Griess reagent. A decrease in NO production in the presence of the test compound indicates potential anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

Postulated NF-κB Signaling Pathway Inhibition by this compound

The following diagram illustrates the hypothesized mechanism of action of this compound on the NF-κB signaling pathway.

References

- 1. Hepatoprotective Aliphatic Glycosides from Three Goodyera Species [jstage.jst.go.jp]

- 2. Design, synthesis and hepatoprotective activity of analogs of the natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geraniol prevents CCl4-induced hepatotoxicity via suppression of hepatic oxidative stress, pro-inflammation and apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amelioration of CCl4 induced liver injury in swiss albino mice by antioxidant rich leaf extract of Croton bonplandianus Baill. | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dioscoreanone suppresses LPS-induced nitric oxide production and inflammatory cytokine expression in RAW 264.7 macrophages by NF-κB and ERK1/2 signaling transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Goodyeroside A: A Detailed Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goodyeroside A, a naturally occurring glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including hepatoprotective and anti-inflammatory activities.[1][2] This document provides a comprehensive overview of the methodologies for the total synthesis of this compound, presenting two distinct and effective approaches: a chemo-enzymatic synthesis and a purely chemical synthesis. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate the replication and further investigation of these synthetic routes.

Chemical Structures

This compound is characterized by a γ-butyrolactone aglycone moiety glycosidically linked to a β-D-glucopyranosyl group at the C-4 position.[3]

This compound: (4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one

Methodology 1: Chemo-Enzymatic Total Synthesis

This approach leverages a combination of chemical synthesis to prepare the chiral aglycone followed by an enzymatic step for the stereoselective glycosylation.[4]

Overall Workflow of Chemo-Enzymatic Synthesis

References

Application Notes and Protocols for the Chemo-enzymatic Synthesis of Goodyeroside A

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient chemo-enzymatic synthesis of Goodyeroside A, a naturally occurring stereoisomer with significant hepatoprotective and anti-inflammatory activities.[1][2] The described method combines a chemical synthesis route for the aglycone followed by a specific enzymatic glycosylation step, offering a more streamlined approach compared to purely chemical syntheses which often involve complex protection and deprotection steps.[3][4]

Introduction

This compound, or (3S)-3-(β-D-glucopyranosyloxy)butanolide, is a bioactive compound first isolated from Crocus sativus and later from several Goodyera species.[3] It has demonstrated considerable potential in liver protection and as an anti-inflammatory agent, making it a compound of interest for pharmaceutical research and development.[1][2][5] The chemo-enzymatic approach detailed herein provides an efficient method for producing this compound with a good overall yield.[3][4] This five-step synthesis has a total yield of 12.7%.[3]

Data Presentation

The following tables summarize the quantitative data associated with the chemo-enzymatic synthesis of this compound.

Table 1: Overall Yields of the Chemo-enzymatic Synthesis

| Synthesis Stage | Product | Overall Yield (%) |

| Chemo-enzymatic Synthesis | This compound | 12.7 |

Data sourced from "Efficient Synthesis of Kinsenoside and this compound by a Chemo-Enzymatic Approach".[3]

Table 2: Yields of Key Synthesis Steps

| Step | Description | Product | Yield (%) |

| Chemical Synthesis | Synthesis of the aglycone from L-malic acid | (S)-3-hydroxy-γ-butyrolactone | 75 |

| Enzymatic Glycosylation | Glycosylation of the aglycone with β-D-glucose | This compound | 16.8 |

Data sourced from "Efficient Synthesis of Kinsenoside and this compound by a Chemo-Enzymatic Approach".[3]

Table 3: Optimized Conditions for the Enzymatic Synthesis of this compound

| Parameter | Optimized Value |

| Enzyme | β-d-Glucosidase from almond |

| Enzyme amount | 5 mg |

| Substrate 1 (aglycone) | (S)-3-hydroxy-γ-butyrolactone (10 equivalents) |

| Substrate 2 (glycosyl donor) | β-D-glucose |

| Reaction medium | 1 mL homogeneous organic-water system |

| Temperature | 50 °C |

| Reaction duration | 48 h |

| Shaking speed | 120 rpm |

Data sourced from "Efficient Synthesis of Kinsenoside and this compound by a Chemo-Enzymatic Approach".[3]

Experimental Protocols

The following are detailed protocols for the key chemical and enzymatic steps in the synthesis of this compound.

Protocol 1: Chemical Synthesis of (S)-3-hydroxy-γ-butyrolactone (Aglycone)

This protocol is adapted from the improved chemical approach described by Zhang et al. (2014).[3][4]

Materials:

-

L-malic acid

-

Redistilled acetyl chloride

-

1,4-dioxane

-

Chloroform

-

Petroleum ether

-

Redistilled methanol

-

100 mL flask

-

Stirring apparatus

-

Evaporator

Procedure:

-

To a 100 mL flask, add L-malic acid (13.4 g, 0.1 mol) and redistilled acetyl chloride (60 mL).[3]

-

Stir the mixture at 40 °C for 4 hours.[3]

-

Evaporate the excess solvent. To remove acetic acid, add 1,4-dioxane and evaporate again to form the 1,4-dioxane-acetic acid azeotrope.[4]

-

Recrystallize the resulting white solid residue from a chloroform and petroleum ether system (1:1 v/v) to obtain the anhydride intermediate.[3]

-

Dissolve the obtained anhydride in redistilled methanol (120 mL) and stir for 30 minutes at room temperature to yield the monomethyl ester.[3][4]

-

Further reaction steps as described in the referenced literature lead to the final product, (S)-3-hydroxy-γ-butyrolactone, with a yield of 75%.[3]

Protocol 2: Enzymatic Synthesis of this compound

This protocol details the enzymatic glycosylation of the synthesized aglycone.[3]

Materials:

-

(S)-3-hydroxy-γ-butyrolactone (0.255 g, 2.5 mmol)

-

β-D-glucose (0.045 g, 0.25 mmol)

-

β-d-Glucosidase from almond (5 mg)

-

Phosphate buffer (Na₂HPO₄-KH₂PO₄, 70 mM, pH 6.0, 100 μL)

-

Organic solvent (900 μL)

-

Reaction vessel

-

Thermostatic shaker

-

Water-bath

Procedure:

-

Dissolve 5 mg of β-d-glucosidase from almond in 100 μL of phosphate buffer (70 mM, pH 6.0).[3]

-

To this solution, add 900 μL of an appropriate organic solvent to create a homogeneous system.[3]

-

Add (S)-3-hydroxy-γ-butyrolactone (0.255 g, 2.5 mmol) and β-D-glucose (0.045 g, 0.25 mmol) to the reaction mixture.[3]

-

Seal the reaction vessel and place it in a thermostatic shaker at 50 °C with a shaking speed of 120 rpm for 48 hours.[3]

-

To quench the reaction, place the reaction vessel in a water-bath at 90 °C.[3]

-

The yield of this compound under these optimized conditions is expected to be approximately 16.8%.[3]

Visualizations

The following diagrams illustrate the chemo-enzymatic synthesis workflow and the enzymatic glycosylation step.

Caption: Chemo-enzymatic synthesis workflow for this compound.

Caption: Enzymatic glycosylation of (S)-3-hydroxy-γ-butyrolactone.

Biological Activity and Signaling Pathway

This compound has been found to suppress inflammation by inhibiting the NF-κB signaling pathway.[2][5] Further research into its mechanism of action could reveal additional therapeutic targets. The development of an efficient synthesis method, as described here, is crucial for enabling these further pharmacological studies.[3]

Caption: Inhibition of the NF-κB pathway by this compound.

References

- 1. Design, Synthesis and Hepatoprotective Activity of Analogs of the Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of Kinsenoside and this compound by a Chemo-Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Stereoselective Synthesis of Goodyeroside A Analogs

For Researchers, Scientists, and Drug Development Professionals